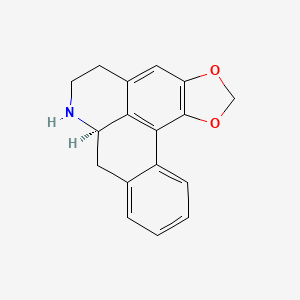

1,2-Methylenedioxynoraporphine

説明

Anonaine is an aporphine alkaloid (C17H17NO2) found in plants of the Annonaceae, Magnoliaceae, and related families. Structurally characterized by a tetracyclic framework with a benzylisoquinoline backbone, it is biosynthesized via tyrosine-derived pathways . Anonaine is notable for its diverse pharmacological properties, including anticancer, antioxidant, antimicrobial, and neuroprotective activities . For instance, it inhibits human lung carcinoma (H1299) and cervical cancer (HeLa) cells by inducing DNA damage, ROS production, and caspase-mediated apoptosis .

特性

IUPAC Name |

3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUKBKUWSHDFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=CC=CC=C3C4=C2C1=CC5=C4OCO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1862-41-5 | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

122 - 123 °C | |

| Record name | Anonaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030348 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

準備方法

Historical Extraction Methods and Initial Isolation Protocols

The earliest documented preparation of anonaine dates to 1937–1938, when researchers at the University of Glasgow isolated the compound from the bark of an unspecified Annona species. The method involved macerating 25 kg of dried bark in ethanol, followed by sequential liquid-liquid partitioning. The alcoholic extract was precipitated in water to remove resins, after which the aqueous phase was alkalized with sodium hydroxide and subjected to ether extraction. The combined ether layers were washed with dilute acetic acid to isolate the alkaloid fraction, which was subsequently converted to anonaine hydrochloride by treatment with hydrochloric acid. Crystallization from water or ethanol yielded 31.5 g of anonaine hydrochloride, representing a 0.12% yield relative to the starting material.

Key challenges in this method included the co-extraction of phenolic alkaloids, which complicated purification. Researchers noted that repeated ether-water partitioning and careful pH adjustment were critical to minimizing impurities. The hydrochloride salt’s low solubility in dilute acid facilitated crystallization, though the free base required slow ether evaporation and ammonia-driven precipitation for isolation.

Solvent-Based Extraction Techniques: Optimization and Yield Comparisons

Modern studies have systematically evaluated solvent systems for anonaine extraction. A 2018 investigation of Annona reticulata fruit peels compared aqueous, ethanol, chloroform, acetone, and petroleum ether extracts. Phytochemical screening revealed that aqueous and ethanol extracts contained the highest alkaloid content, with quantitative analysis showing 6.92 ± 0.14 mg/g anonaine in aqueous extracts from Ooty-accession peels. Antioxidant activity correlated with extraction efficiency, as aqueous extracts exhibited 90.76 ± 1.3% DPPH radical scavenging activity, suggesting that polar solvents preferentially solubilize anonaine alongside antioxidant phenolics.

Table 1: Solvent Efficiency in Anonaine Extraction from A. reticulata Fruit Peels

| Solvent | Total Alkaloid Content (mg/g) | DPPH Scavenging (%) |

|---|---|---|

| Aqueous | 6.92 ± 0.14 | 90.76 ± 1.3 |

| Ethanol | 5.84 ± 0.21 | 85.42 ± 2.1 |

| Chloroform | 3.15 ± 0.17 | 72.34 ± 1.8 |

| Acetone | 2.89 ± 0.12 | 68.91 ± 1.5 |

| Petroleum Ether | 1.02 ± 0.09 | 45.67 ± 2.4 |

Data adapted from Ethiraj and Sridar (2018).

Cold methanol extraction has also proven effective. A 2022 study on Annona crassiflora leaves achieved a 0.57 g alkaloid-enriched fraction from 10 g of methanolic extract via acid-base partitioning. The protocol involved sequential defatting with petroleum ether, methanol maceration, and pH-dependent solubility to precipitate anonaine.

Chromatographic Purification: Advancing Purity and Scalability

Column chromatography and thin-layer chromatography (TLC) are pivotal for refining crude extracts. The 2022 A. crassiflora study employed silica gel column chromatography with gradient elution (petroleum ether:dichloromethane → ethyl acetate:methanol) to separate anonaine from co-extracted terpenoids and flavonoids. Fractions were monitored via TLC using dichloromethane:methanol (8:2 v/v), with Dragendorff’s reagent confirming alkaloid presence. Final purification yielded 40.5 mg of anonaine from 0.4 g of the alkaloid fraction, demonstrating a 10.1% recovery rate.

High-performance liquid chromatography (HPLC) has emerged as a gold standard for validating purity. The 2018 A. reticulata study utilized reverse-phase HPLC with UV detection (λ = 254 nm) to quantify anonaine, achieving a retention time of 12.3 minutes under isocratic conditions (acetonitrile:water, 70:30).

Acid-Base Partitioning: Leveraging pH-Dependent Solubility

Acid-base partitioning remains a cornerstone of anonaine isolation across methodologies. The 1937 protocol exploited the compound’s amine functionality, selectively extracting it into ether under alkaline conditions and back-extracting into dilute acetic acid. Contemporary studies have optimized this approach:

- Defatting : Raw plant material is defatted with non-polar solvents (e.g., petroleum ether) to remove lipids.

- Methanol Extraction : Polar constituents, including anonaine, are extracted via methanol maceration.

- Acidification : The methanol extract is acidified to pH 3–4 with hydrochloric acid, precipitating alkaloids as water-soluble salts.

- Basification and Ether Extraction : The aqueous phase is alkalized to pH 10–12 with sodium hydroxide, converting anonaine to its free base, which is then extracted into diethyl ether.

This method capitalizes on anonaine’s pKa (~9.5), ensuring efficient separation from neutral or acidic impurities.

Analytical Validation: Ensuring Compound Identity and Purity

Post-isolation validation employs spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS) : The 2022 study confirmed anonaine via ESI-MS, observing a molecular ion peak at m/z 266.1 [M+H]⁺, consistent with its molecular formula (C₁₇H₁₅NO₂).

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃, 400 MHz) revealed characteristic signals at δ 6.85 (d, J = 8.0 Hz, H-11), δ 6.72 (s, H-8), and δ 3.85 (s, N–CH₃).

- Enzymatic Assays : Inhibition of glutathione S-transferase (GST) by anonaine was used to corroborate bioactivity, with IC₅₀ values of 0.05 μM against Rhipicephalus microplus GST.

Table 2: Key Analytical Parameters for Anonaine Validation

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | Rt = 12.3 min; λ = 254 nm | |

| ESI-MS | m/z 266.1 [M+H]⁺ | |

| ¹H NMR | δ 6.85 (d), 6.72 (s), 3.85 (s) | |

| GST Inhibition | IC₅₀ = 0.05 μM |

化学反応の分析

Structural Characteristics and Functional Groups

Anonaine’s core structure consists of a dibenzo[de,g]quinoline system with:

-

One secondary amine group (confirmed by Zerewitinoff estimation ).

-

A dioxymethylene group (O-CH₂-O) accounting for two oxygen atoms .

-

No hydroxyl, methoxy, or carbonyl groups (validated by acetylation and spectroscopic analyses ).

Hofmann Degradation

Hofmann degradation was pivotal in confirming the aporphine skeleton:

-

Methylation : Treatment with methyl iodide converted the secondary amine to a quaternary ammonium salt.

-

Elimination : Heating with methanolic KOH produced a methine base (C₁₈H₁₇NO₂) and trimethylamine, confirming a single nitrogen-containing ring .

-

Final Product : Further degradation yielded a non-nitrogenous hydrocarbon (C₁₇H₁₄O₂), identified as a substituted vinylphenanthrene derivative .

Implication : This reaction eliminated alternative structural hypotheses (e.g., berberine or papaverine-type alkaloids) and confirmed the aporphine framework .

Reaction with Chloroethylcarbonate

Anonaine’s reactivity with chloroethylcarbonate provided evidence for its isoquinoline backbone:

-

Conditions : Reflux with chloroethylcarbonate and KOH in chloroform.

-

Product : A neutral, optically active crystalline compound (C₁₉H₁₇NO₄) lacking chlorine .

-

Significance : Formation of a neutral product ruled out oxyacanthine-type structures and supported the isoquinoline hypothesis .

Acetylation and Zerewitinoff Analysis

-

Acetylation : Treatment with acetic anhydride at 100°C yielded a neutral acetylated derivative (C₁₉H₁₇NO₄). Absence of additional acetyl groups confirmed no free hydroxyl groups .

-

Zerewitinoff Test : Detected only one active hydrogen atom (from the secondary amine), excluding phenolic or alcoholic functionalities .

Oxidation and Decarboxylation

The vinylphenanthrene derivative from Hofmann degradation underwent:

-

Oxidation : Converted to a carboxylic acid (C₁₇H₁₄O₄) via oxidative cleavage.

-

Decarboxylation : Heating the acid removed CO₂, yielding a hydrocarbon (C₁₆H₁₄O₂) .

| Reaction Type | Reagents/Conditions | Product | Key Outcome |

|---|---|---|---|

| Hofmann Degradation | CH₃I, KOH/MeOH | Methine base + Trimethylamine | Confirmed single nitrogen-containing ring |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic acid | Identified aromatic hydrocarbon backbone |

| Decarboxylation | Heat | Hydrocarbon (C₁₆H₁₄O₂) | Validated unsaturated structure |

Colorimetric Reactions

Anonaine produces characteristic color changes with:

These reactions are consistent with its aromatic and conjugated electron systems .

Synthetic Derivatives and Bioactivity

While not direct chemical reactions, synthetic modifications of anonaine have been explored:

科学的研究の応用

Anticancer Activity

Anonaine exhibits significant anticancer properties through various mechanisms:

- DNA Damage and Cell Cycle Arrest : Studies indicate that anonaine can induce DNA damage and cause cell cycle arrest in cancer cells. For instance, it has been shown to decrease cell viability in HeLa (cervical cancer) and HepG2 (liver cancer) cells in a dose-dependent manner, with IC50 values of 33.5 μg/mL for HepG2 cells . The compound activates apoptotic pathways, evidenced by increased levels of reactive oxygen species (ROS), glutathione depletion, and activation of caspases 3, 7, 8, and 9 .

- Mechanisms of Action : Anonaine's cytotoxic effects are associated with the upregulation of pro-apoptotic proteins such as p53 and Bax. In vitro studies have demonstrated its ability to inhibit proliferation and migration in lung cancer cells (H1299) while causing DNA damage and cell cycle arrest .

Neuroprotective Effects

Anonaine has shown potential in neuroprotection:

- Dopamine Biosynthesis Inhibition : Research indicates that anonaine inhibits dopamine biosynthesis by reducing the activity of tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) without exacerbating L-DOPA-induced cytotoxicity in PC12 cells . This suggests a possible application in managing conditions like Parkinson's disease.

- Antidepressant Activity : The compound exhibits antidepressant-like effects by acting as a 5-HT1A receptor agonist, potentially aiding in the treatment of depression .

Antimicrobial Activity

Anonaine demonstrates notable antimicrobial properties:

- Bacterial Inhibition : It has shown strong inhibitory effects against various bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus as well as antifungal activity against Trichophyton rubrum and Microsporum gypseum .

Antiparasitic Activity

The compound also exhibits antiparasitic effects:

- Activity Against Malaria : Anonaine has been tested against Plasmodium falciparum, showing effective inhibition with IC50 values ranging from 19.6 to 25.9 μM for both chloroquine-sensitive and resistant strains . Its low cytotoxicity towards mammalian cell lines enhances its potential as a therapeutic agent.

Summary of Findings

The following table summarizes the key applications of anonaine along with their respective mechanisms:

| Application | Mechanism of Action | IC50 Value |

|---|---|---|

| Anticancer | Induces DNA damage, apoptosis via ROS, upregulates p53 and Bax | HeLa: Not specified; HepG2: 33.5 μg/mL |

| Neuroprotective | Inhibits TH and AADC activity; potential antidepressant effects | Not specified |

| Antimicrobial | Inhibits growth of bacteria and fungi | Not specified |

| Antiparasitic | Inhibits Plasmodium falciparum growth | 19.6 - 25.9 μM |

作用機序

アノナインは、複数のメカニズムを介してその効果を発揮します:

抗腫瘍活性: 一酸化窒素と活性酸素種を生成し、細胞内グルタチオン濃度を低下させ、カスパーゼとアポトーシス関連タンパク質を活性化させ、DNA損傷を引き起こすことにより、癌細胞のアポトーシスを誘導します.

6. 類似化合物の比較

アノナインは、次のような他の類似の化合物と比較されます:

イソラウレリン: 抗癌作用や抗菌作用などの同様の薬理作用を持つ別のアポフィンアルカロイド.

シロピン: さまざまな細胞株に対して有意な抗癌活性を示すノルアポフィンアルカロイド.

コクラウリン: 抗菌特性を持つベンジルテトラヒドロイソキノリンアルカロイド.

アノナインの独自性: 複数の経路を介して癌細胞のアポトーシスを誘導する能力と、ドーパミン取り込み阻害特性は、有意な治療的可能性を持つ独自の化合物となっています .

類似化合物との比較

Comparison with Structurally and Functionally Similar Alkaloids

Anonaine belongs to the aporphine alkaloid subclass, which shares structural similarities with oxoaporphines (e.g., liriodenine) and proaporphines (e.g., stepharine). Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Anonaine with Related Alkaloids

Key Research Findings

Anticancer Potency: Anonaine (50–200 μM) inhibits H1299 lung cancer cell migration and proliferation via DNA damage and caspase activation, outperforming asimilobine and lysicamine in cytotoxicity . Unlike liriodenine, anonaine selectively targets cancer cells (HeLa) while sparing non-cancerous MDCK and Vero cells .

Structural-Activity Relationships (SAR): The absence of an oxygenated substituent at C7 in anonaine (vs. liriodenine’s oxo group at C6) correlates with reduced antioxidant activity but enhanced DNA-damaging effects . Proaporphines (e.g., stepharine) lack the rigid aporphine ring system, resulting in weaker receptor binding .

Critical Analysis of Contradictory Evidence

- Antioxidant Activity: While anonaine shows moderate ABTS scavenging (14.2%), liriodenine and lysicamine exhibit superior DPPH radical quenching (24.7%) and reducing power . This suggests that oxoaporphines may be more effective antioxidants.

- Neuroprotection: Anonaine’s GABA receptor modulation is unique among aporphines , whereas liriodenine and asimilobine lack reported neuroactive properties.

生物活性

Anonaine, a natural alkaloid predominantly found in various species of the Annonaceae family, including Annona crassiflora, has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic uses of anonaine, supported by relevant studies and data.

Chemical Structure and Properties

Anonaine is classified as an aporphine alkaloid. Its molecular structure contributes to its pharmacological effects, exhibiting interactions with various biological targets. The compound has been isolated from several plants, notably from the Annona species, and has shown promising biological activity.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of anonaine. Research indicates that it exerts cytotoxic effects on various cancer cell lines, including:

- HeLa (cervical cancer)

- HepG2 (liver cancer)

- H1299 (lung cancer)

In these studies, anonaine demonstrated a dose-dependent reduction in cell viability. Mechanistically, it induces DNA damage and apoptosis through the following pathways:

- Increased intracellular nitric oxide

- Reactive oxygen species (ROS) generation

- Glutathione (GSH) depletion

- Mitochondrial membrane potential disruption

- Caspase activation (caspases 3, 7, 8, and 9)

- Up-regulation of p53 and Bax proteins .

2. Antimicrobial Activity

Anonaine exhibits significant antimicrobial properties , demonstrating effectiveness against various bacterial strains and fungi. Studies have shown that it disrupts bacterial membranes, leading to cell lysis. The compound's efficacy against pathogens such as Staphylococcus aureus and Escherichia coli has been documented .

3. Antioxidative Effects

The antioxidative capacity of anonaine is another area of interest. It has been studied for its ability to inhibit lipid peroxidation and mitigate oxidative stress in biological systems. However, some research suggests that at certain concentrations, anonaine may also generate hydroxyl radicals, indicating a complex role in oxidative processes .

4. Vasorelaxation Activity

Anonaine has demonstrated vasorelaxation effects through calcium channel blocking and α1-adrenoceptor antagonism in rat thoracic aorta models. This property suggests potential applications in cardiovascular health, particularly for managing hypertension .

Pharmacokinetics and Toxicity

Anonaine's pharmacokinetic profile indicates good absorption characteristics with moderate permeability across biological membranes. However, it exhibits low permeability across the blood-brain barrier (BBB), which may limit its central nervous system effects . Toxicity assessments have suggested moderate side effects in mammalian systems, with particular caution advised regarding mutagenic potential .

Case Studies and Research Findings

A study assessing anonaine's interaction with glutathione S-transferase (GST) enzymes revealed its inhibitory effects on Rhipicephalus microplus GST, enhancing the efficacy of cypermethrin against tick larvae . This research underscores the compound's potential utility in agricultural pest management.

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Anticancer | Cytotoxicity in HeLa, HepG2 | DNA damage, apoptosis |

| Antimicrobial | Effective against bacteria/fungi | Membrane destabilization |

| Antioxidative | Inhibition of lipid peroxidation | Reduces oxidative stress |

| Vasorelaxation | Blood vessel relaxation | Ca²⁺ channel blocking |

Q & A

Q. What are the primary pharmacological activities of (−)-anonaine, and how are these validated experimentally?

(−)-Anonaine exhibits diverse pharmacological properties, including anticancer, antimalarial, and antidepressant effects. These activities are validated through in vitro and in vivo assays. For instance:

- Anticancer activity : Inhibition of H1299 lung cancer cell growth (50–200 μM) via DNA damage (comet assay) and caspase activation .

- Antidepressant effects : Agonistic activity at 5-HT1A receptors and dopamine uptake inhibition (IC50 values for dopamine uptake studied via radioligand binding assays) .

- Antiplasmodial activity : IC50 values of 7–25.9 μM against Plasmodium falciparum strains, assessed through radiometric growth inhibition assays .

Q. How is (−)-anonaine sourced and characterized for research purposes?

(−)-Anonaine is isolated from Annonaceae species (e.g., Annona cherimola, Michelia alba) via chromatography. Structural characterization employs NMR, mass spectrometry, and HPLC. Purity validation (>95%) is critical for reproducible pharmacological studies .

Q. What are the ethical considerations when designing studies involving (−)-anonaine?

Ethical guidelines require:

- Data anonymization in human subject studies (e.g., questionnaire-based research) .

- Compliance with cytotoxicity testing (e.g., CHO cell line assays) to ensure compound safety before in vivo trials .

- Transparent reporting of conflicts of interest and data accessibility .

Advanced Research Questions

Q. How can contradictory data on (−)-anonaine’s antiplasmodial IC50 values be resolved?

Discrepancies in IC50 values (e.g., 7 μM vs. 25.9 μM) arise from methodological differences:

- Assay type : Radiometric (Plasmodium falciparum growth inhibition) vs. non-radiometric methods .

- Strain specificity : Chloroquine-resistant (D12) vs. sensitive (D10) parasite strains .

- Cellular models : CHO cell cytotoxicity data must be contextualized with parasite-specific mechanisms . Recommendation : Standardize assays across labs and validate findings using orthogonal methods (e.g., fluorescence-based viability assays).

Q. What experimental strategies are optimal for evaluating (−)-anonaine’s DNA-damaging effects in cancer cells?

Key methodologies include:

- Comet assay : Detects single-strand DNA breaks in H1299 cells at 10–200 μM .

- Cell cycle analysis : Assess G1/S arrest via flow cytometry (72-hour exposure recommended) .

- Caspase activation assays : Measure apoptosis via fluorogenic substrates (e.g., caspase-3/7 activation in HeLa cells) . Controls : Include non-cancerous cell lines (e.g., MDCK) to confirm selective toxicity .

Q. How can researchers address the dual role of (−)-anonaine in dopamine modulation (uptake inhibition vs. reduced TH/AADC activity)?

Mechanistic contradictions include:

- Dopamine uptake inhibition at 0.05 μM in PC12 cells .

- Reduced tyrosine hydroxylase (TH) activity , lowering L-DOPA-induced dopamine synthesis . Resolution : Conduct time-resolved studies to differentiate acute vs. chronic effects. Pair in vitro binding assays (e.g., D1/D2 receptor affinity tests) with in vivo microdialysis for real-time neurotransmitter monitoring.

What methodologies ensure robust formulation of research questions for (−)-anonaine studies?

Follow criteria from evidence:

- Feasibility : Align with available resources (e.g., LC-MS for pharmacokinetic studies) .

- Originality : Investigate understudied mechanisms (e.g., ROS-mediated apoptosis in non-cancer cells) .

- Significance : Focus on therapeutic gaps (e.g., overcoming chloroquine-resistant malaria) . Tools : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) for clinical relevance .

Methodological Guidance

How should researchers design questionnaires for studies on (−)-anonaine’s traditional medicinal use?

Best practices include:

Q. What statistical approaches are recommended for analyzing contradictory data in (−)-anonaine research?

Q. How can (−)-anonaine’s selectivity for cancer cells be enhanced in preclinical models?

Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。